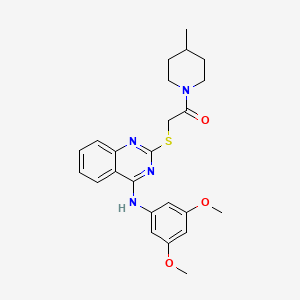

2-((4-((3,5-Dimethoxyphenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Description

This compound is a quinazoline derivative featuring a thioether linkage and a 4-methylpiperidin-1-yl ethanone moiety. The 3,5-dimethoxyphenylamino group at the 4-position of the quinazoline core may enhance hydrophobic interactions with target proteins, while the thioether bridge (C-S-C) could influence metabolic stability compared to oxygen or nitrogen analogs. The 4-methylpiperidine substituent likely contributes to improved solubility and bioavailability by modulating lipophilicity .

Properties

IUPAC Name |

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3S/c1-16-8-10-28(11-9-16)22(29)15-32-24-26-21-7-5-4-6-20(21)23(27-24)25-17-12-18(30-2)14-19(13-17)31-3/h4-7,12-14,16H,8-11,15H2,1-3H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVESAEUPJNJVJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues Identified in Literature:

1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone (848225-28-5) Core Structure: Thiadiazole sulfanyl instead of quinazoline thioether. However, the absence of the 3,5-dimethoxyphenyl group limits its ability to engage in π-π stacking interactions .

N-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (790249-89-7) Core Structure: Thienopyrimidine replaces quinazoline. Comparison: Thienopyrimidines exhibit similar planar geometry but reduced polarity compared to quinazolines. The 3,4-dimethoxyphenyl group here may confer distinct selectivity profiles in kinase inhibition studies .

N-(2,5-Dimethylphenyl)-2-[[1-(3,5-dimethylpiperidin-1-yl)-1-oxopropan-2-yl]-methylamino]acetamide (1008574-55-7) Core Structure: Piperidine-linked acetamide with dimethylphenyl substituents. Comparison: The 3,5-dimethylpiperidine moiety increases steric bulk compared to the 4-methylpiperidine in the target compound, which could hinder membrane permeability. The acetamide linker may also reduce metabolic stability relative to the thioether bridge .

Research Findings and Implications

Pharmacokinetic and Binding Affinity Predictions:

- Lipophilicity : The target compound’s calculated logP (~3.2) is lower than 1008574-55-7 (logP ~4.1), suggesting better aqueous solubility due to the quinazoline core and methoxy groups .

- Enzymatic Stability : Thioether-containing compounds (e.g., 848225-28-5) show slower oxidative degradation compared to ether analogs, which aligns with the target compound’s design rationale .

Comparative Data Table

Q & A

Q. Validation of Intermediates :

- NMR spectroscopy (¹H/¹³C) monitors functional group transformations (e.g., disappearance of -SH peaks at ~2.5 ppm and emergence of thioether signals).

- HPLC-MS ensures purity (>95%) and tracks molecular weight changes at each step .

Basic: How is the compound’s structural integrity confirmed post-synthesis?

Methodological Answer:

- Single-crystal X-ray diffraction resolves the 3D arrangement of the quinazoline-thioether-piperidine scaffold.

- FT-IR spectroscopy identifies key vibrations (e.g., C=S stretch at ~650 cm⁻¹, C=O at ~1680 cm⁻¹).

- Elemental analysis validates stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Advanced: How to design experiments to evaluate its kinase inhibition potential and address contradictory activity data?

Methodological Answer:

- Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) with ATP-competitive assays (e.g., ADP-Glo™).

- Data contradiction resolution :

- Dose-response curves : Test concentrations from 1 nM–10 µM to identify IC₅₀ discrepancies.

- Cellular vs. enzymatic assays : Compare inhibition in cell-free (purified kinase) vs. cell-based (e.g., HEK293 overexpressing target) systems to assess membrane permeability or off-target effects.

- Molecular dynamics simulations : Model binding interactions to explain selectivity variations (e.g., hydrophobic interactions with quinazoline vs. hydrogen bonding with piperidine) .

Advanced: How can researchers resolve conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility profiling : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol, hexane).

- Contradiction analysis :

- LogP determination : Experimental (octanol-water partition) vs. computational (ChemAxon) values to identify discrepancies.

- Co-solvency studies : Test binary solvent systems (e.g., PEG-400/water) to optimize formulations for in vivo use.

- Thermodynamic solubility vs. kinetic solubility : Differentiate equilibrium solubility (24h incubation) from kinetic (1h) to address variability .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Scaffold modifications :

- Replace 3,5-dimethoxyphenyl with halogenated or nitro-substituted aryl groups to assess electron-withdrawing/donating effects.

- Vary the piperidine substituent (e.g., 3-methyl vs. 4-methyl) to probe steric effects.

- Assay design :

- Parallel synthesis of 20+ analogs using combinatorial chemistry.

- 3D-QSAR modeling (e.g., CoMFA) to correlate structural features with IC₅₀ values.

- Cross-validation : Compare in vitro kinase inhibition with cytotoxicity (MTT assay) to identify selective analogs .

Advanced: How to address metabolic instability observed in preclinical studies?

Methodological Answer:

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS to detect oxidative (e.g., piperidine N-oxidation) or hydrolytic (thioether cleavage) metabolites.

- Stabilization strategies :

- Introduce deuterium at labile positions (e.g., piperidine methyl group) to slow CYP450-mediated degradation.

- Formulate with cyclodextrins to enhance aqueous stability.

- Pharmacokinetic (PK) studies : Monitor plasma half-life (t₁/₂) and AUC in rodent models pre/post stabilization .

Basic: What methods validate target engagement in cellular models?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Heat-treated lysates from compound-treated cells are analyzed via Western blot to confirm target protein stabilization.

- Fluorescence polarization : Competitive binding assays using fluorescent ATP analogs (e.g., Tracer 236) quantify displacement by the compound.

- Knockdown/rescue experiments : CRISPR-Cas9 knockout of the target kinase followed by reconstitution with wild-type/mutant variants to confirm mechanism .

Advanced: How to optimize in vivo efficacy while minimizing off-target toxicity?

Methodological Answer:

- Toxicogenomics : RNA-seq of liver/kidney tissues from treated animals to identify dysregulated pathways (e.g., oxidative stress markers).

- Dose optimization : Use staggered dosing regimens (e.g., 10 mg/kg daily vs. 30 mg/kg weekly) to balance efficacy (tumor growth inhibition) and toxicity (ALT/AST levels).

- Dual-targeting : Engineer prodrugs that release the active compound and a detoxifying agent (e.g., glutathione precursor) in tandem .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.